molecular formula C8H6F3NO B134023 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone CAS No. 145947-94-0

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B134023
M. Wt: 189.13 g/mol
InChI Key: PCXNGQCPUYARKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of a new pyrrole derivative, which was catalyzed by natural hydroxyapatite . Although the specific synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . The geometrical parameters of these compounds are found to be in agreement with the experimental data, suggesting a reliable prediction of the structure of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone could be made using similar methods.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone. However, the reactivity of the carbonyl group in similar compounds is highlighted, with the fluorine atom and ethanone moiety playing crucial roles in molecular binding . This suggests that the trifluoromethyl group in the compound of interest may also influence its reactivity and binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. The vibrational frequencies and assignments are investigated using FT-IR, and the stability of the molecules is analyzed using NBO analysis . HOMO-LUMO analysis is used to determine charge transfer within the molecules, and molecular electrostatic potential (MEP) studies indicate the regions of negative and positive charge . These studies provide insights into the nonlinear optical properties and the potential sites for electrophilic and nucleophilic attacks, which could be extrapolated to understand the properties of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone.

Scientific Research Applications

Antibacterial and Plant Growth Regulatory Activities

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone derivatives have been studied for their antibacterial and plant growth regulatory activities. Research has shown that compounds containing this chemical structure exhibit significant antifungal and plant growth regulatory activities (Liu, Tao, Dai, Jin, & Fang, 2007).

Antiviral Activity

Another area of application is in antiviral research. Compounds derived from 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone have been evaluated for their cytotoxicity and antiviral activity, including anti-HSV1 and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Catalytic Compounds

The compound has also been used in the synthesis of catalytic compounds. For example, iron and cobalt dichloride complexes involving derivatives of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone have shown good catalytic activities for ethylene reactivity, useful in polymerization and oligomerization processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

Synthesis of Biologically Active Complexes

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of biologically active complexes. Studies on difluoroboron(III) compounds using this chemical as a ligand have highlighted their potential as fungicides and bactericides (Saxena & Singh, 1994).

Quantum Mechanical Modeling

The compound has been the subject of quantum mechanical modeling studies to understand its reactivities, structures, and vibrational properties. These studies are vital for developing new materials and understanding chemical reactions (Cataldo, Castillo, & Br, 2014).

Synthesis of Fluorophore-based Nicotinonitriles

Researchers have developed methods for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties using 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone derivatives. These compounds have significant applications in materials science due to their strong blue-green fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNGQCPUYARKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

CAS RN

145947-94-0
Record name 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-ethoxy-1-(4-trifluoromethylpyrid-2-yl)-ethylene (1.4 g) in acetone (15 ml) was treated with hydrochloric acid (5 ml of a 2M solution). The reaction mixture was allowed to stand for 16 hours then concentrated, diluted with water and neutralised with sodium bicarbonate. The aqueous phase was extracted with ether (×2) and the combined extracts were washed with brine, dried and concentrated to give 2-acetyl-4-trifluoromethylpyridine (1.2 g, 99% yield) as a pale yellow liquid. IR maximum (film): 1705 cm-1.
Name
1-ethoxy-1-(4-trifluoromethylpyrid-2-yl)-ethylene
Quantity
1.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Rabbani - 2021 - search.proquest.com
The Cucurbit [n] uril (CB [n]) family of barrel-shaped macrocycles is known for their very high affinity towards hydrophobic molecules flanked with positively charged substituents. They …
Number of citations: 2 search.proquest.com

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